ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate
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Overview
Description
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate is an organic compound that features a thiophene ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an azide with a nitrile to form the tetrazole ring, followed by coupling with a thiophene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets. The thiophene and tetrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
ethyl 2-(5-thiophen-3-yltetrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-8(14)5-13-9(10-11-12-13)7-3-4-16-6-7/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXSVJFQGYYVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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